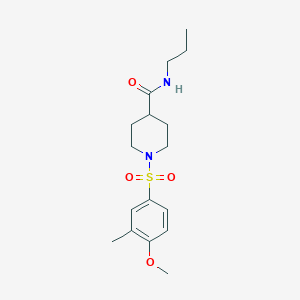
N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide, also known as BMS-986177, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to have a high affinity for the protein S1P1, which is involved in the regulation of immune response and vascular permeability.
作用機序
The mechanism of action of N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide involves the inhibition of the protein S1P1. This protein is involved in the regulation of immune response and vascular permeability. By inhibiting this protein, this compound may be able to reduce inflammation and prevent the progression of autoimmune diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in scientific research. The compound has been found to have a high affinity for the protein S1P1, which is involved in the regulation of immune response and vascular permeability. By inhibiting this protein, this compound may be able to reduce inflammation and prevent the progression of autoimmune diseases. Additionally, the compound has been found to have a low toxicity profile, making it a promising candidate for further therapeutic development.
実験室実験の利点と制限
One of the main advantages of using N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide in lab experiments is its high affinity for the protein S1P1. This makes it a valuable tool for studying the role of this protein in various biological processes. Additionally, the low toxicity profile of the compound makes it a safe and reliable option for use in lab experiments.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, the high cost of the compound may limit its use in some research settings.
将来の方向性
There are several future directions for research involving N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide. One area of interest is in the development of new therapeutic applications for the compound. The high affinity of this compound for the protein S1P1 makes it a promising candidate for the treatment of autoimmune diseases and other inflammatory conditions.
Another area of future research is in the development of new synthetic methods for the compound. The current synthesis method involves several steps and can be costly and time-consuming. Developing new synthetic methods could make the compound more accessible and cost-effective for use in research.
Finally, future research could focus on the development of new analogs of this compound. By modifying the structure of the compound, researchers may be able to improve its therapeutic properties and reduce any limitations associated with its use in lab experiments.
合成法
The synthesis of N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide involves several steps. The first step involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperidine to form 1-(4-methoxy-3-methylbenzenesulfonyl)piperidine. This intermediate is then reacted with 4-butylaniline to form N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine. Finally, this compound is treated with ethyl chloroformate to yield this compound.
科学的研究の応用
N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been found to have potential therapeutic applications in several areas of scientific research. One of the main areas of interest is in the treatment of autoimmune diseases such as multiple sclerosis and psoriasis. The compound has been shown to have a high affinity for the protein S1P1, which is involved in the regulation of immune response and vascular permeability. By inhibiting this protein, this compound may be able to reduce inflammation and prevent the progression of autoimmune diseases.
特性
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-9-18-17(20)14-7-10-19(11-8-14)24(21,22)15-5-6-16(23-3)13(2)12-15/h5-6,12,14H,4,7-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHGOGHMPDSUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

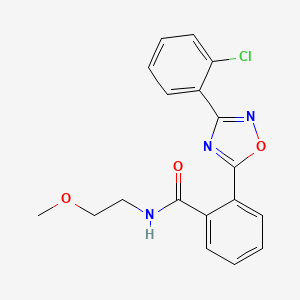
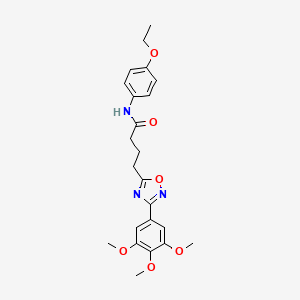
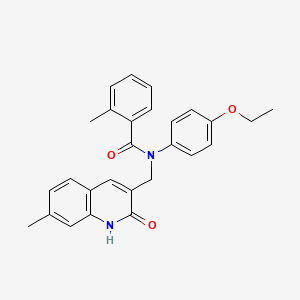
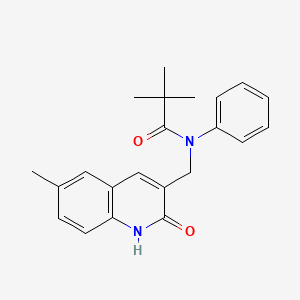

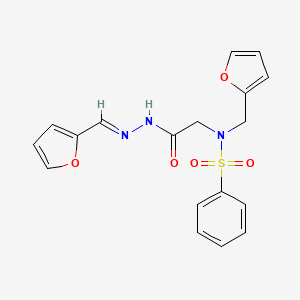


![1-(2-Chlorophenyl)-4-(dimethylamino)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B7699328.png)
![(E)-N'-(3-chlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699331.png)


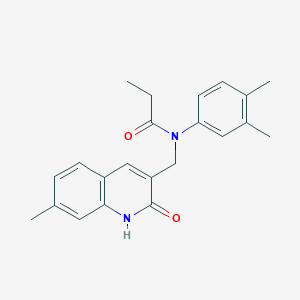
![1-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-3-[4-(2-oxopyrrolidin-1-yl)phenyl]thiourea](/img/structure/B7699367.png)